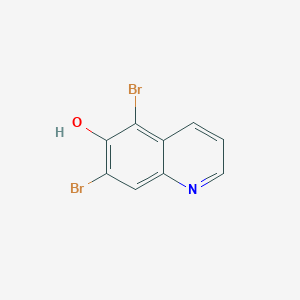

5,7-Dibromo-6-quinolinol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H5Br2NO |

|---|---|

Molecular Weight |

302.95 g/mol |

IUPAC Name |

5,7-dibromoquinolin-6-ol |

InChI |

InChI=1S/C9H5Br2NO/c10-6-4-7-5(2-1-3-12-7)8(11)9(6)13/h1-4,13H |

InChI Key |

IMZZCPNKHQCULT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C(C=C2N=C1)Br)O)Br |

Origin of Product |

United States |

Overview of Quinoline Scaffold in Advanced Chemical Systems

The quinoline (B57606) scaffold, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is recognized as a "privileged structure" in medicinal chemistry. tandfonline.comekb.egresearchgate.net This designation stems from its recurring presence in a multitude of biologically active compounds and approved pharmaceuticals. tandfonline.comresearchgate.net The quinoline framework is a versatile building block for developing novel medications due to its ability to interact with a wide array of biological targets. researchgate.net Its structure is a cornerstone in the discovery of new therapeutic agents, with applications spanning anticancer, antibacterial, antifungal, and antiviral activities. ekb.egresearchgate.netarabjchem.org

The inherent chemical properties of the quinoline ring system, including its aromaticity and the presence of a basic nitrogen atom, allow for diverse chemical modifications. arabjchem.orgnih.gov This adaptability enables chemists to fine-tune the molecule's steric and electronic properties to optimize its interaction with specific enzymes and receptors. ekb.eg Consequently, quinoline derivatives are prominent in the development of kinase inhibitors, topoisomerase inhibitors, and other targeted therapies, with numerous candidates currently under clinical investigation for cancer treatment. tandfonline.comarabjchem.org The scaffold's proven druggability and the existence of well-established synthetic pathways for its modification solidify its importance in modern medicinal chemistry. tandfonline.com

Rationale for Bromination at C 5 and C 7 Positions in 8 Hydroxyquinoline Derivatives

The introduction of halogen atoms, specifically bromine, at the C-5 and C-7 positions of the 8-hydroxyquinoline (B1678124) (8-HQ) core is a deliberate synthetic strategy to modulate the molecule's physicochemical and biological properties. The hydroxyl group at position 8 makes the phenoxide ring highly susceptible to electrophilic aromatic substitution, directing incoming electrophiles like bromine to the ortho (C-7) and para (C-5) positions. nih.gov This specific substitution pattern is not arbitrary; it leverages the electronic effects of the halogens to enhance or introduce desired functionalities.

Bromine atoms are strongly electron-withdrawing, which significantly alters the electron distribution within the quinoline (B57606) ring system. nih.gov This modification has several important consequences:

Modified Acidity: The introduction of electron-withdrawing bromo-substituents at the C-5 and C-7 positions decreases the pKa values of both the phenolic hydroxyl group and the quinoline nitrogen. nih.govacs.org This change in acidity can influence the compound's behavior in physiological environments and its ability to form metal complexes.

Enhanced Biological Activity: Halogenation at these positions has been shown to increase the cytotoxic and antifungal potency of 8-HQ derivatives. nih.govrroij.com For instance, 5,7-dibromo-8-hydroxyquinoline has demonstrated significant antiproliferative activity against various cancer cell lines. nih.govnih.gov The electron-withdrawing nature of the substituents is thought to play a key role in this enhanced activity. nih.gov

Synthetic Versatility: The bromine atoms serve as versatile synthetic handles. They can be readily replaced by other functional groups through reactions like the Suzuki cross-coupling, allowing for the creation of a diverse library of 5,7-disubstituted 8-hydroxyquinoline derivatives. rroij.comscispace.com This makes 5,7-dibromo-8-hydroxyquinoline a crucial starting material for developing novel compounds with tailored properties for applications in materials science and medicine. rroij.comscispace.com

It has been predicted that electron-withdrawing groups, such as bromine, at the C-5 or C-7 positions can cause a blue-shift in the emission spectra of their metal complexes, a property that is valuable in the development of materials for organic light-emitting diodes (OLEDs). scispace.com

Historical Context of Research on Halogenated 8 Hydroxyquinolines

Direct Bromination of 8-Hydroxyquinoline

The most common and direct route to 5,7-dibromo-8-hydroxyquinoline involves the electrophilic substitution of 8-hydroxyquinoline with bromine. The hydroxyl group at the C-8 position is a strong activating group, directing the incoming electrophiles (bromine) to the ortho and para positions, which are C-7 and C-5, respectively.

Optimization of Reaction Conditions and Reagents

The direct bromination of 8-hydroxyquinoline has been explored under various conditions to achieve high yields of the desired 5,7-dibromo product. A classic and effective method involves the use of molecular bromine (Br₂) as the brominating agent in a suitable solvent.

One established procedure utilizes chloroform (B151607) (CHCl₃) as the solvent. The reaction of 8-hydroxyquinoline with two equivalents of bromine in chloroform leads to the formation of 5,7-dibromo-8-hydroxyquinoline in excellent yield. nih.gov Another approach involves conducting the bromination in an aqueous suspension. In this method, a solution of elemental bromine in aqueous hydrobromic acid is added to a suspension of 8-hydroxyquinoline in water. google.comchemicalbook.com This process is reported to produce high yields (over 98%) of high-purity 5,7-dibromo-8-hydroxyquinoline. google.comchemicalbook.com The reaction can be carried out at room temperature, and a short post-reaction time is often sufficient for completion. google.com

The choice of solvent and the stoichiometry of the reagents are critical. For instance, using acetic acid or methanol as solvents has been reported to yield the di-bromo product in moderate yields of 75% and 69%, respectively. researchgate.net The use of at least two equivalents of bromine is crucial for driving the reaction towards the di-brominated product.

A study on the optimization of bromination conditions for salicylic (B10762653) acid, a similarly activated aromatic compound, highlighted the catalytic role of ammonium (B1175870) bromide (NH₄Br) in a Br₂/CH₃CN system, which could have implications for the synthesis of brominated quinolines. jalsnet.com

Table 1: Optimization of Direct Bromination of 8-Hydroxyquinoline

| Brominating Agent | Solvent | Equivalents of Bromine | Yield of 5,7-dibromo-8-hydroxyquinoline | Reference |

| Br₂ | Chloroform | 2 | Excellent | nih.gov |

| Br₂ in aq. HBr | Water | >2 (slight excess) | >98% | google.comchemicalbook.com |

| Br₂ | Acetic Acid | 2.1 | 90% | researchgate.net |

| Br₂ | Methanol | Not specified | 69% | researchgate.net |

| Br₂ | Acetonitrile/ Dichloromethane | 2.1 | 90% | researchgate.net |

Regioselectivity and Yield Enhancement Strategies

The high regioselectivity for the 5 and 7 positions during the bromination of 8-hydroxyquinoline is a direct consequence of the electronic properties of the starting molecule. The electron-donating hydroxyl group at C-8 activates the aromatic ring towards electrophilic substitution, with the strongest activation occurring at the ortho (C-7) and para (C-5) positions.

To enhance the yield of the 5,7-dibromo derivative, using a stoichiometric excess of the brominating agent is a common strategy. Research has shown that using 2.1 equivalents of bromine results in a 90% yield of 5,7-dibromo-8-hydroxyquinoline with 100% conversion of the starting material, 8-hydroxyquinoline. researchgate.net When fewer equivalents of bromine are used, a mixture of mono- (primarily 7-bromo-8-hydroxyquinoline) and di-bromo products is typically obtained. researchgate.netresearchgate.net

The separation of the desired 5,7-dibromo-8-hydroxyquinoline from any mono-brominated byproducts can often be achieved through physical methods based on differences in solubility. researchgate.net For instance, in some solvent systems, the di-bromo product may precipitate out of the reaction mixture, allowing for easy isolation by filtration. google.com

Synthesis from Precursors or Analogs

While direct bromination of 8-hydroxyquinoline is the most straightforward method, 5,7-dibromo-8-hydroxyquinoline can also be synthesized from other quinoline (B57606) derivatives. These alternative routes can be useful in specific research contexts or when the primary starting material is unavailable.

Approaches Involving 8-Aminoquinoline (B160924) and Subsequent Transformations

8-Aminoquinoline can serve as a precursor for the synthesis of 5,7-dibromo-8-hydroxyquinoline. The synthesis can proceed through the bromination of 8-aminoquinoline followed by the conversion of the amino group to a hydroxyl group.

The bromination of 8-aminoquinoline with two equivalents of bromine can yield 5,7-dibromo-8-aminoquinoline. researchgate.netresearchgate.net This intermediate can then be converted to 5,7-dibromo-8-hydroxyquinoline through a diazotization reaction, where the amino group is transformed into a diazonium salt, which is subsequently hydrolyzed to the hydroxyl group. scispace.com

It has been reported that the bromination of 8-aminoquinoline with 2 equivalents of bromine can lead to 5,7-dibromo-8-aminoquinoline in 99% yield. researchgate.net

Derivatization of Other Halogenated Quinoline Species

The synthesis of 5,7-dibromo-8-hydroxyquinoline can also be approached from other halogenated quinoline compounds. For example, it is a key starting material for the synthesis of other 5,7-disubstituted 8-hydroxyquinolines. scispace.com While not a direct synthesis of the target compound itself, this highlights its role as a versatile intermediate.

In a different approach, the unexpected bromination of 3,6,8-trimethoxyquinoline at the C-5 and C-7 positions, with subsequent demethylation of the C-8 methoxy group, yielded 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline. nih.gov This demonstrates that even more complex substituted quinolines can be precursors to 8-hydroxyquinoline derivatives with bromine at the 5 and 7 positions.

Furthermore, the synthesis of 7-bromo-quinoline-5,8-dione starts from the bromination of 8-hydroxyquinoline to give 5,7-dibromo-8-hydroxyquinoline in approximately 97% yield, which is then further reacted. niscpr.res.in This underscores the efficiency of the initial bromination step.

Green Chemistry Principles in 5,7-Dibromo-8-hydroxyquinoline Synthesis

While specific studies focusing on "green" synthesis of 5,7-dibromo-8-hydroxyquinoline are not extensively detailed in the provided results, some of the discussed methodologies align with certain green chemistry principles.

The synthesis using bromine in an aqueous suspension of hydrobromic acid can be considered a step towards greener synthesis. google.com Water is a benign solvent, and the process reportedly gives a high yield of a pure product, which minimizes waste and the need for extensive purification. google.com The filtrate from this reaction, containing hydrobromic acid, can potentially be recycled for subsequent batches, further reducing waste. google.com

The use of photocatalytic methods for bromination, as mentioned for the selective C-6 bromination of 8-hydroxyquinoline using eosin (B541160) Y and visible light, represents a promising green chemistry approach. Although not directly applied for the synthesis of the 5,7-dibromo derivative, such visible-light-mediated reactions under mild conditions could potentially be adapted.

Future research could focus on developing catalytic bromination methods that avoid the use of stoichiometric amounts of bromine and halogenated solvents, further advancing the green synthesis of this important compound.

Electrophilic and Nucleophilic Substitution Reactions

The electronic properties of the quinoline ring, influenced by the electron-donating hydroxyl group and the electron-withdrawing bromine atoms, dictate its reactivity towards electrophilic and nucleophilic reagents.

The carbon-bromine bonds at the 5- and 7-positions are key sites for modification, most notably through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura cross-coupling, which forms carbon-carbon bonds by reacting organoboron compounds with organic halides, is a widely used method for the arylation of this scaffold. scispace.com

For the Suzuki reaction to proceed efficiently, the hydroxyl group at the 8-position typically requires protection, for instance as a benzyl (B1604629) ether, to prevent interference with the catalytic cycle. scispace.com Alternatively, the hydroxyl group can be converted into a triflate (OTf), which also serves as an excellent leaving group. uni-rostock.de

Research has shown that site selectivity can be achieved. The reaction of the triflate-activated 5,7-dibromo-8-(triflyloxy)quinoline with one equivalent of an arylboronic acid tends to occur preferentially at the C-5 position. uni-rostock.de The use of two equivalents of the arylboronic acid leads to disubstitution at both the C-5 and C-7 positions. uni-rostock.de This stepwise reactivity allows for the synthesis of both symmetrical and unsymmetrical 5,7-diaryl-8-hydroxyquinoline derivatives.

Table 1: Suzuki Cross-Coupling Reactions of 5,7-Dibromo-8-hydroxyquinoline Derivatives

| Starting Material Derivative | Reagents | Position(s) Reacted | Product Type | Reference |

|---|---|---|---|---|

| 5,7-Dibromo-8-(benzyloxy)quinoline | Arylboronic acid, Pd catalyst, Base | 5 and 7 | 5,7-Diaryl-8-(benzyloxy)quinoline | scispace.com |

| 5,7-Dibromo-8-(triflyloxy)quinoline | 1 equiv. Arylboronic acid, Pd catalyst | C-5 | 5-Aryl-7-bromo-8-(triflyloxy)quinoline | uni-rostock.de |

The hydroxyl group at the 8-position is nucleophilic and can be readily functionalized. These transformations are often performed to protect the hydroxyl group during subsequent reactions or to modulate the molecule's electronic and biological properties.

Common functionalizations include:

Etherification : The hydroxyl group can be converted to an ether, such as a methoxy or benzyloxy group. O-methylation can be achieved under anhydrous conditions using a base like sodium hydride and a methylating agent. researchgate.net Benzylation is also a common protection strategy. scispace.com

Conversion to Triflate : As mentioned previously, the hydroxyl group can be reacted with triflic anhydride (B1165640) to form a trifluoromethanesulfonyloxy (triflate) group. uni-rostock.de This not only protects the hydroxyl but also activates the molecule for subsequent cross-coupling reactions. uni-rostock.de

Chelation : The proximity of the hydroxyl group to the quinoline nitrogen allows 5,7-dibromo-8-hydroxyquinoline to act as a potent bidentate chelating agent for a variety of metal ions. nih.govresearchgate.net This property is fundamental to many of its applications and is a key reaction of the hydroxyl and nitrogen moieties. nih.govresearchgate.net

The nitrogen atom in the quinoline ring is basic and nucleophilic, making it susceptible to several transformations. nih.gov It can be protonated in acidic media, which influences the molecule's solubility and electronic properties. researchgate.net The nitrogen atom is also crucial for the chelating properties of the molecule, coordinating with metal ions alongside the deprotonated hydroxyl group. researchgate.netresearchgate.net

A key synthetic transformation is the oxidation of the quinoline nitrogen to form an N-oxide. The synthesis of 8-hydroxyquinoline N-oxide is a known procedure, which can then be used as a precursor for further derivatization. nih.gov This transformation modifies the electronic distribution in the ring system and can open up different pathways for substitution.

Role as a Synthetic Building Block for Complex Molecules

The multiple reactive handles on the 5,7-dibromo-8-hydroxyquinoline scaffold make it an excellent starting material for the synthesis of more complex chemical architectures, including quinolinediones and multi-component systems.

A significant transformation of 5,7-dibromo-8-hydroxyquinoline is its oxidation to form quinolinediones. Specifically, it can be converted into 7-bromoquinoline-5,8-dione. ripublication.comresearchgate.net This reaction represents a significant alteration of the core structure, transforming the phenol (B47542) ring into a quinone.

The synthesis is typically achieved by treating 5,7-dibromo-8-hydroxyquinoline with a strong oxidizing agent mixture. A common procedure involves dissolving the compound in concentrated sulfuric acid and then cautiously adding nitric acid at low temperatures (e.g., 0 °C). ripublication.com The resulting 7-bromoquinoline-5,8-dione is a key intermediate that can be further functionalized, for example, through nucleophilic substitution reactions to create a variety of derivatives. ripublication.comresearchgate.netcardiff.ac.uk

Table 2: Synthesis of 7-Bromoquinoline-5,8-dione

| Starting Material | Reagents | Key Conditions | Product | Yield | Reference |

|---|

5,7-Dibromo-8-hydroxyquinoline serves as a fundamental ligand for the construction of complex coordination compounds and multi-component systems. Its ability to act as a bidentate chelator is central to this application. nih.gov

Researchers have synthesized a series of novel mononuclear lanthanide and cobalt(II) complexes using 5,7-dibromo-8-quinolinol (H-BrQ) as a primary ligand. researchgate.netnih.gov In these systems, the deprotonated ligand coordinates to the metal center through its phenolic oxygen and quinolinic nitrogen. researchgate.net For instance, complexes with the general formula [Ln(BrQ)₃(H₂O)₂] (where Ln = Sm, Eu, Tb, Dy) have been synthesized and characterized. researchgate.net Similarly, mixed-ligand cobalt(II) complexes have been prepared by reacting a cobalt salt with 5,7-dibromo-8-quinolinol and a secondary nitrogen-donor ligand like 2,2′-bipyridine or 1,10-phenanthroline. nih.gov These studies demonstrate the utility of 5,7-dibromo-8-hydroxyquinoline as a foundational block for creating sophisticated, multi-component metal-organic architectures. researchgate.netnih.gov

Mechanistic Investigations of 5,7-Dibromo-8-hydroxyquinoline Reactions

The chemical behavior of 5,7-Dibromo-8-hydroxyquinoline, also known as broxyquinoline, is fundamentally influenced by its distinct structural features: a heterocyclic pyridine (B92270) ring, a phenolic hydroxyl group, and two bromine atoms on the benzene (B151609) ring. solubilityofthings.comnih.gov These components dictate its reactivity and the mechanisms of the reactions it participates in, from its synthesis to its role as a versatile ligand in coordination chemistry and catalysis. solubilityofthings.comrroij.com

Electrophilic Substitution: The Bromination of 8-Hydroxyquinoline

The synthesis of 5,7-Dibromo-8-hydroxyquinoline itself provides insight into its reaction mechanisms. The process typically involves the electrophilic bromination of 8-hydroxyquinoline. In this reaction, the hydroxyl group at position 8 and the nitrogen atom in the quinoline ring activate the aromatic system, directing the incoming electrophiles (bromine) to specific positions. The electron-rich 5 and 7 positions are particularly susceptible to electrophilic attack. vulcanchem.com The reaction proceeds via the substitution of hydrogen atoms with bromine atoms at these sites. nih.gov

One method employs elemental bromine in aqueous hydrobromic acid, which can achieve a high yield of over 90%. Another approach uses bromine in chloroform at ambient temperatures. In both cases, the underlying mechanism is the attack of the electrophilic bromine on the activated quinoline ring.

Role in Catalysis: Mechanistic Implications as a Ligand

5,7-Dibromo-8-hydroxyquinoline is frequently employed as a ligand in the synthesis of metal complexes, and its electronic properties are crucial in the mechanistic pathways of catalytic reactions. mdpi.comdntb.gov.ua For instance, when incorporated into copper-based cage-like complexes, it influences the supramolecular structure and the catalytic activity of the resulting compound. mdpi.com

In a study of a Cu₆Na₂-based complex with 8-hydroxyquinoline ligands for the oxidation of hydrocarbons and alcohols, kinetic and selectivity studies pointed to the crucial role of hydroxyl radicals in the process. mdpi.com This suggests that the ligand environment created by the 8-hydroxyquinoline derivative facilitates the generation of these highly reactive species, which then drive the oxidation reaction.

Furthermore, ruthenium-based metathesis initiators bearing 5,7-dihalo-8-hydroxyquinoline co-ligands have been synthesized. The arrangement of these quinolinolate ligands around the ruthenium center has been shown to drastically influence the catalytic activity. beilstein-journals.org This highlights the ligand's direct involvement in the geometry and electronic structure of the catalytic active site, which in turn governs the reaction mechanism.

Coordination and Supramolecular Chemistry

The ability of 5,7-Dibromo-8-hydroxyquinoline to act as a chelating agent for a wide variety of metal ions is a key aspect of its chemistry. rroij.com The nitrogen atom of the pyridine ring and the oxygen atom of the deprotonated hydroxyl group coordinate with the metal center. rroij.commdpi.com The bromine substituents at the 5 and 7 positions significantly influence the electronic properties and the supramolecular assembly of the resulting metal complexes. mdpi.com

For example, in a series of CuLi-, CuNa-, and CuK-based silsesquioxane complexes with 5,7-dibromo-8-hydroxyquinoline ligands, the nature of the alkali metal ion and the ligand itself were found to be highly influential in the formation of the supramolecular structure, ranging from discrete molecules to 1D coordination polymers. mdpi.com

Computational Insights into Reactivity

Density Functional Theory (DFT) calculations have been employed to understand the electronic structure and reactivity of 5,7-Dibromo-8-hydroxyquinoline and its metal complexes. These computational studies can estimate global reactivity descriptors such as electronegativity, hardness, softness, electron affinity, and ionization potential from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

For an iron(II) complex with 5,7-Dibromo-8-hydroxyquinoline, Molecular Electrostatic Potential (MEP) analysis was used to identify possible sites for nucleophilic and electrophilic attacks on the complex's structure. researchgate.net Such computational investigations provide a theoretical framework for understanding and predicting the molecule's reactive behavior.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 5,7-Dibromo-6-quinolinol, a combination of one-dimensional and two-dimensional NMR techniques would be essential for unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals for the aromatic protons and the hydroxyl proton. The chemical shifts are influenced by the electron-donating hydroxyl group and the electron-withdrawing bromine atoms. Based on the known spectrum of 6-quinolinol, predictions for the chemical shifts of this compound can be made. The introduction of bromine atoms at positions 5 and 7 is expected to cause a downfield shift of the remaining proton on the carbocyclic ring (H-8) due to their deshielding effect. The protons on the heterocyclic ring (H-2, H-3, H-4) would also experience shifts, albeit to a lesser extent.

Table 1: Experimental ¹H NMR Data for 6-Quinolinol and Predicted Data for this compound

| Proton | 6-Quinolinol Chemical Shift (δ, ppm) in DMSO-d6 | Predicted this compound Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|---|

| H-2 | 8.65 | ~8.7-8.9 | dd |

| H-3 | 7.28 | ~7.3-7.5 | dd |

| H-4 | 8.21 | ~8.3-8.5 | dd |

| H-5 | 7.35 | - | - |

| H-7 | 7.18 | - | - |

| H-8 | 7.91 | ~8.0-8.2 | s |

Note: Predicted values are estimations based on substituent effects and may vary with solvent and experimental conditions.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, nine distinct signals are expected, corresponding to the nine carbon atoms of the quinoline (B57606) ring. The chemical shifts will be significantly affected by the attached functional groups. The carbons directly bonded to the bromine atoms (C-5 and C-7) are expected to be shifted upfield due to the heavy atom effect, while the carbon bearing the hydroxyl group (C-6) will be shifted significantly downfield.

Table 2: Experimental ¹³C NMR Data for 6-Quinolinol and Predicted Data for this compound

| Carbon | 6-Quinolinol Chemical Shift (δ, ppm) in DMSO-d6 | Predicted this compound Chemical Shift (δ, ppm) |

|---|---|---|

| C-2 | 147.2 | ~148-150 |

| C-3 | 121.5 | ~122-124 |

| C-4 | 135.8 | ~136-138 |

| C-4a | 128.9 | ~129-131 |

| C-5 | 122.1 | ~115-120 |

| C-6 | 155.8 | ~150-155 |

| C-7 | 108.9 | ~105-110 |

| C-8 | 129.8 | ~130-132 |

Note: Predicted values are estimations based on substituent effects and may vary with solvent and experimental conditions.

Two-dimensional NMR techniques are crucial for confirming the structural assignments of complex molecules.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) , often referred to as HETCOR, would establish direct one-bond correlations between protons and the carbons they are attached to. This would definitively link the proton signals to their corresponding carbon signals in the ¹³C NMR spectrum.

Heteronuclear Multiple Bond Correlation (HMBC) is instrumental in identifying longer-range (typically 2-3 bond) correlations between protons and carbons. For this compound, HMBC would be vital to confirm the substitution pattern. For instance, correlations would be expected between H-8 and C-4a, C-6, and C-7, and between H-4 and C-5 and C-8a. These correlations would provide unequivocal evidence for the placement of the bromine and hydroxyl groups.

Vibrational Spectroscopy

The FT-IR spectrum of this compound would be characterized by several key absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group, likely broadened due to hydrogen bonding. The aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline ring are expected in the 1400-1650 cm⁻¹ region. The C-O stretching vibration of the phenolic hydroxyl group would likely be observed in the 1200-1300 cm⁻¹ range. The C-Br stretching vibrations typically appear in the fingerprint region, below 700 cm⁻¹.

Table 3: Predicted FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch | 3200-3600 | Strong, Broad |

| Aromatic C-H stretch | 3000-3100 | Medium |

| C=C/C=N stretch (quinoline ring) | 1400-1650 | Medium to Strong |

| C-O stretch (phenol) | 1200-1300 | Strong |

| C-H in-plane bend | 1000-1200 | Medium |

| C-H out-of-plane bend | 750-900 | Strong |

Raman spectroscopy, being complementary to FT-IR, would also provide valuable structural information. The aromatic ring vibrations, particularly the symmetric "ring-breathing" modes, are often strong in Raman spectra and would be expected in the 900-1200 cm⁻¹ region. The C-Br stretching vibrations would also be observable in the lower frequency region. Due to the presence of the aromatic system, some vibrational modes may be enhanced. A comprehensive analysis would require computational modeling, such as Density Functional Theory (DFT) calculations, to accurately predict and assign the Raman active modes.

Electronic Spectroscopy for Chelate Formation and Excitation Studies

Electronic spectroscopy, encompassing Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy, provides significant insights into the electronic transitions and light-emitting properties of this compound, particularly in the context of chelate formation.

UV-Vis spectroscopy is a fundamental technique used to study the formation of metal complexes with this compound and to determine their stoichiometric ratios. The formation of a chelate between a metal ion and this compound results in a colored complex, which can be analyzed spectrophotometrically.

For instance, a spectrophotometric method has been developed for the trace determination of tin(II) using this compound. This method is based on the formation of a yellow-colored 1:2 complex between tin(II) and the ligand in a slightly acidic aqueous-ethanol medium. The resulting complex exhibits a maximum absorbance at a wavelength (λmax) of 393 nm. researchgate.net The stability of this complex for up to four days makes it suitable for quantitative analysis. researchgate.net

Similarly, the interaction of this compound with iron(II) forms a green-colored complex in a basic medium, which is extractable in chloroform (B151607). This complex shows maximum absorbance in the wavelength range of 429–439 nm and has a confirmed 1:2 stoichiometry of Fe(II) to the ligand. researchgate.net

The study of bivalent transition metal chelates with the related compound, 5,7-dibromo-8-aminoquinoline, also provides comparative insights. Spectrophotometric determination in a 50% v/v dioxane-water medium revealed the stability constants (log K1) for 1:1 chelates with copper (2.3), nickel (1.8), zinc (1.8), cobalt (2.2), and cadmium (1.6). nih.gov

Interactive Data Table: UV-Vis Spectroscopic Data for this compound Metal Chelates

| Metal Ion | Stoichiometry (Metal:Ligand) | Solvent/Medium | λmax (nm) | Color of Complex |

| Tin(II) | 1:2 | Slightly acidic aqueous-ethanol | 393 | Yellow |

| Iron(II) | 1:2 | Basic medium (extractable in chloroform) | 429-439 | Green |

Fluorescence spectroscopy is a highly sensitive technique used to investigate the light-emitting properties of molecules. nih.gov The fluorescence characteristics of quinoline derivatives are of significant interest for various applications, including the development of fluorescent probes and light-emitting materials.

The investigation of excited singlet state properties of 8-hydroxyquinoline (B1678124) and its derivatives through fluorescence spectrometry provides a basis for understanding the luminescent behavior of this compound. acs.org The introduction of substituents, such as bromine atoms, can influence the fluorescence properties of the parent quinoline scaffold. nih.gov While specific fluorescence data for this compound is not detailed in the provided context, the general principles suggest that its emission properties would be a key area of characterization. The presence of heavy atoms like bromine can sometimes lead to a decrease in fluorescence intensity due to the "heavy atom effect," which promotes intersystem crossing to the triplet state. However, this effect can also be beneficial for other photophysical phenomena. researchgate.net

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the unambiguous determination of the molecular formula. nih.gov

HRMS instruments, such as Fourier transform ion cyclotron resonance (FT-ICR), Orbitrap, and time-of-flight (TOF) analyzers, offer mass accuracies typically within 5 ppm. nih.gov This level of precision is crucial for distinguishing between compounds with very similar nominal masses. For this compound (C9H5Br2NO), HRMS would confirm its elemental composition by matching the experimentally measured mass to the theoretically calculated exact mass.

The binding properties of ligands with metal ions can also be studied using mass spectrometry, providing further evidence for the stoichiometry of the resulting complexes. researchgate.net

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray diffraction crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. libretexts.org This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π–π stacking.

While the crystal structure of this compound itself is not explicitly detailed, studies on closely related compounds provide valuable insights. For example, the crystal structure of 5,7-dibromo-8-methoxyquinoline reveals C—H⋯O hydrogen bonds that link molecules into infinite chains. iucr.org It also shows aromatic π–π stacking interactions with a centroid-to-centroid distance of 3.7659 (19) Å. iucr.org The Br—C bond lengths in this derivative are reported as 1.889 (3) and 1.901 (3) Å. iucr.org

In another related compound, 5,7-dibromo-2-methylquinolin-8-ol, the molecule is planar, and the crystal structure features O—H⋯N hydrogen bonding and Br⋯Br contacts of 3.6284 (4) Å. nih.gov Such studies on analogous structures are critical for understanding the potential solid-state packing and intermolecular forces present in this compound.

Interactive Data Table: Crystallographic Data for Related Dibromo-Quinolinol Derivatives

| Compound | Key Intermolecular Interactions | Noteworthy Structural Features |

| 5,7-dibromo-8-methoxyquinoline | C—H⋯O hydrogen bonds, π–π stacking | Br—C bond lengths: 1.889 (3) Å and 1.901 (3) Å |

| 5,7-dibromo-2-methylquinolin-8-ol | O—H⋯N hydrogen bonding, Br⋯Br contacts | Planar molecule, Br⋯Br distance: 3.6284 (4) Å |

Chromatographic Methods for Purity Assessment (e.g., HPLC)

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of this compound. HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase, allowing for the quantification of the main compound and any impurities.

Commercial suppliers of this compound often specify the purity as determined by HPLC. For example, product specifications may indicate a purity of ≥96.0% or >95% as measured by this technique. thermofisher.comlgcstandards.com This ensures that the compound meets the required quality standards for its intended applications in research and as an analytical reagent.

Based on a thorough review of available scientific literature, there is a significant lack of specific computational and theoretical chemistry investigations for the compound This compound . The majority of published research in this area focuses on its isomer, 5,7-Dibromo-8-quinolinol.

Therefore, it is not possible to provide a detailed article on the computational and theoretical chemistry of this compound that adheres to the specific outline requested, as the primary research data for the following analyses are not present in the public domain:

Density Functional Theory (DFT) Calculations

Geometry Optimization and Conformational Analysis

Vibrational Frequency Analysis

Electronic Structure Analysis (HOMO-LUMO Energy Gaps)

Molecular Electrostatic Potential (MEP) Mapping

Fukui Functions and Reactivity Descriptors

Natural Bond Orbital (NBO) Analysis

While extensive computational studies, including DFT and NBO analyses, have been performed on the closely related 5,7-Dibromo-8-quinolinol, these findings cannot be attributed to this compound due to the differences in their chemical structures, which would lead to distinct electronic and chemical properties.

We are committed to providing scientifically accurate information and cannot substitute data from an isomeric compound. Further theoretical studies are required to elucidate the specific computational characteristics of this compound.

Computational and Theoretical Chemistry Investigations

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

There is no available research applying Time-Dependent Density Functional Theory (TD-DFT) to specifically calculate the excited state properties, such as electronic transitions, absorption spectra, or fluorescence, of 5,7-Dibromo-6-quinolinol. Such studies are crucial for understanding the photophysical behavior of a compound but have yet to be performed for this molecule.

Molecular Dynamics Simulations (Focus on Chemical Processes)

No molecular dynamics (MD) simulation studies have been published that focus on the chemical processes or dynamic behavior of this compound. MD simulations provide insight into the conformational dynamics, interactions with other molecules, and behavior in solution over time, none of which have been reported in the literature for this specific compound.

Solvent Effect Studies in Theoretical Calculations

Theoretical studies detailing the effect of different solvents on the properties of this compound are not present in the available scientific literature. While experimental solubility studies for its isomer, 5,7-Dibromo-8-hydroxyquinoline, have been complemented by theoretical models like the Kamlet and Taft linear solvation energy relationships, no such theoretical analysis has been conducted for this compound. researchgate.net

Non Biological Applications and Functional Material Development

Utilization in Analytical Chemistry Methodologies

The ability of 5,7-Dibromo-8-hydroxyquinoline to form stable, colored complexes with various metal ions makes it a valuable reagent in analytical chemistry, particularly for spectrophotometric methods.

Research has demonstrated the efficacy of 5,7-Dibromo-8-hydroxyquinoline (DBHQ) as a chromogenic agent for the quantitative determination of several trace metals.

Niobium (V): A sensitive and selective method has been developed for the trace determination of pentavalent niobium. tandfonline.com The analytical reagent DBHQ reacts with Niobium(V) in a hydrochloric acid medium to form a distinct yellow-colored complex. tandfonline.com This complex can be extracted into chloroform (B151607) and measured spectrophotometrically. The method is highly reproducible and has been successfully applied to a variety of synthetic, natural, and industrial samples. tandfonline.com

Iron (II): A simple and selective spectrophotometric technique has been established for determining Iron(II). researchgate.net In a basic medium (pH 8.95–8.99), Fe(II) reacts with 5,7-Dibromo-8-hydroxyquinoline to form a green-colored complex, which is extractable in chloroform. researchgate.net The complex exhibits maximum absorbance in the wavelength range of 429–439 nm and has a confirmed stoichiometry of 1:2 [Fe(II)-DBHQ]. researchgate.net The high molar absorptivity and low detection limit indicate the method's high sensitivity. researchgate.net

Cadmium (II): 5,7-Dibromo-8-hydroxyquinoline has been identified as a ligand that forms complexes with Cadmium(II), enabling its detection. nih.gov While detailed spectrophotometric methods are established with other reagents, its complexing ability with Cd(II) is a recognized property utilized in analytical chemistry. nih.gov

Table 1: Analytical Parameters for Spectrophotometric Determination of Niobium(V) using 5,7-Dibromo-8-quinolinol

| Parameter | Value | Reference |

|---|---|---|

| Complex Color | Yellow | tandfonline.com |

| Medium | Hydrochloric Acid | tandfonline.com |

| Solvent | Chloroform | tandfonline.com |

| Beer's Law Range | 0.0–7.0 µg Nb(V) ml⁻¹ | tandfonline.com |

| Optimum Range | 2.042–5.082 µg Nb(V) ml⁻¹ | tandfonline.com |

Table 2: Analytical Parameters for Spectrophotometric Determination of Iron(II) using 5,7-Dibromo-8-hydroxyquinoline (DBHQ)

| Parameter | Value | Reference |

|---|---|---|

| Complex Color | Green | researchgate.net |

| pH Range | 8.95–8.99 | researchgate.net |

| Wavelength (λmax) | 429–439 nm | researchgate.net |

| Stoichiometry | 1:2 [Fe(II)-DBHQ] | researchgate.net |

| Molar Absorptivity | 2.849 × 10⁴ L mol⁻¹ cm⁻¹ | researchgate.net |

| Sandell's Sensitivity | 0.001953 µg cm⁻² | researchgate.net |

| Detection Limit | 0.14 µg/ml | researchgate.net |

The inherent properties of 5,7-Dibromo-8-hydroxyquinoline facilitate the development of analytical methods characterized by high sensitivity and selectivity. For instance, a spectrofluorimetric method for the determination of lithium at pico-trace levels has been developed using this compound. researchgate.net The reagent reacts with lithium in a slightly acidic aqueous solution to form an intensely fluorescent chelate, allowing for ultra-sensitive detection. researchgate.net The reaction is instantaneous, and the fluorescence remains stable for over 24 hours. researchgate.net This demonstrates the compound's utility beyond simple colorimetric assays into more sensitive fluorescence-based detection platforms.

Integration into Optical and Electronic Materials

The fluorescent properties of 5,7-Dibromo-8-hydroxyquinoline and its complexes make it a candidate for use in advanced optical and electronic materials.

5,7-Dibromo-8-hydroxyquinoline has been investigated as a fluorescent material for the production of Organic Light-Emitting Diodes (OLEDs). In a comparative study with other synthesized quinoline (B57606) derivatives, it was found to have the highest fluorescent response. researchgate.netdergipark.org.tr This superior performance led to its use in the fabrication of an OLED device. The resulting device, which incorporated a thin film of 5,7-dibromo-8-hydroxyquinoline as the fluorescent layer, produced an illumination spectrum in the ultraviolet (UV) region. researchgate.netdergipark.org.tr This study concluded that the compound can be successfully used as a fluorescent material to produce OLED devices. dergipark.org.tr

A key application in optical materials involves using organic ligands to sensitize the luminescence of lanthanide ions, a phenomenon known as the "antenna effect." Organic ligands can efficiently absorb excitation energy and transfer it to the lanthanide ions. researchgate.net 5,7-Dibromo-8-hydroxyquinoline has been used as such a ligand. Tetrakis-type complexes of lanthanides like Neodymium (Nd), Erbium (Er), and Ytterbium (Yb) with dihalo-substituted quinolinol ligands, including 5,7-dibromo-8-quinolinol, have been selected for incorporation into sol-gel glasses to create materials with near-infrared (NIR) emission. core.ac.uk The presence of the heavy bromine atoms in the ligand structure can influence the photophysical properties of the resulting lanthanide complexes. researchgate.net Furthermore, complexes of various lanthanides (La, Nd, Eu, Gd) with this ligand have been synthesized and studied for their extraction properties and formation of mixed-ligand adducts. iaea.org

General Material Science Applications (e.g., thin films, functional surfaces)

The utility of 5,7-Dibromo-8-hydroxyquinoline extends to general material science, particularly in the fabrication of thin films and functional surfaces. In the development of OLEDs, the spin coating technique was used to create surface thin films from the compound. researchgate.netdergipark.org.tr The successful fabrication and operation of the OLED device confirmed that the material performs well when coated as a thin film, making it suitable for semiconductor diode device production. dergipark.org.tr

Additionally, recent research has explored the use of 5,7-dibromo-8-hydroxyquinoline as a ligand in the synthesis of organic-inorganic hybrid materials (OIHMs). researchgate.net By combining it with various d- and p-block metal halides, new materials with tunable emission properties based on their solid-state supramolecular structures have been created. researchgate.net This work highlights the compound's role in developing advanced emitters for optoelectronics and sensing applications. researchgate.net

Future Research Directions and Unexplored Avenues in 5,7 Dibromo 8 Hydroxyquinoline Chemistry

Development of Novel and Sustainable Synthetic Routes

The conventional synthesis of 5,7-dibromo-8-hydroxyquinoline involves the direct bromination of 8-hydroxyquinoline (B1678124). nih.gov A common method utilizes two equivalents of bromine in a solvent like chloroform (B151607) to achieve an excellent yield. nih.govmdpi.com An established industrial process refines this approach by reacting 8-hydroxyquinoline in an aqueous suspension with a solution of elemental bromine in aqueous hydrobromic acid. google.com This technique is designed to produce a high-purity final product with a yield exceeding 90% and allows for the recycling of the filtrate, which contains hydrobromic acid, for subsequent batches. google.com

Despite the high yields, future research must prioritize the development of more sustainable and environmentally benign synthetic routes. Key areas for investigation include:

Green Solvents: Replacing traditional halogenated solvents like chloroform with greener alternatives.

Catalytic Systems: Exploring atom-economical catalytic bromination methods that reduce the need for stoichiometric reagents and minimize waste.

Flow Chemistry: Implementing continuous flow processes, which can offer better control over reaction parameters, improve safety, and allow for more efficient large-scale production compared to batch processing.

Alternative Brominating Agents: Investigating the use of solid, less hazardous brominating agents to replace elemental bromine.

Exploration of Underutilized Reaction Pathways and Functionalizations

5,7-Dibromo-8-hydroxyquinoline is a valuable starting material for synthesizing a variety of disubstituted 8-hydroxyquinoline derivatives. scispace.com The bromine atoms at the C-5 and C-7 positions are ripe for substitution, offering a gateway to novel compounds with tailored properties.

Future explorations should concentrate on:

Advanced Cross-Coupling Reactions: While Suzuki cross-coupling is a known method for introducing aryl groups at the C-5 and C-7 positions, there is significant potential in exploring other modern cross-coupling reactions (e.g., Sonogashira, Heck, Buchwald-Hartwig) to introduce alkynyl, alkenyl, and amino functionalities, thereby expanding the chemical diversity of the scaffold. scispace.com

Multicomponent Reactions (MCRs): The 8-hydroxyquinoline core is suitable for MCRs like the Mannich and Betti reactions, which allow for the construction of complex molecules in a single step. nih.govnih.govresearchgate.net For instance, a hybrid of 5-chloro-8-hydroxyquinoline and the antibiotic ciprofloxacin was synthesized via a Mannich reaction. nih.govmdpi.com Systematically exploring the scope of various MCRs with 5,7-dibromo-8-hydroxyquinoline as the substrate could rapidly generate libraries of novel compounds.

Derivatization of the Phenolic Group: The hydroxyl group at the C-8 position offers another site for functionalization. While methylation to 5,7-dibromo-8-methoxyquinoline has been reported, a broader range of ether and ester derivatives could be synthesized to modulate the compound's physicochemical properties. researchgate.net

Introduction of Other Functional Groups: Developing pathways to convert the bromo substituents into other functional groups, such as cyano or azido groups, can provide access to entirely new classes of derivatives through subsequent chemical transformations. researchgate.net

Advanced Characterization Techniques for Intricate Chemical Systems

The structural elucidation of 5,7-dibromo-8-hydroxyquinoline and its derivatives relies on a suite of standard analytical techniques. These include Nuclear Magnetic Resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry, with melting point analysis serving as a basic indicator of purity. researchgate.netresearchgate.net For unambiguous structural confirmation, especially for complex molecules, single-crystal X-ray diffraction is an invaluable tool. mdpi.com

Future research will require the application of more advanced and integrated characterization methods to probe the nuanced structural and dynamic features of these chemical systems:

Multi-dimensional NMR: Employing 2D NMR techniques (COSY, HSQC, HMBC) will be crucial for the definitive assignment of protons and carbons in structurally complex derivatives and hybrid molecules.

High-Resolution Mass Spectrometry (HR-MS): HR-MS is essential for obtaining exact mass measurements, which unequivocally confirms the elemental composition of newly synthesized compounds. nih.gov

Vibrational Spectroscopy Analysis: The detailed analysis of IR and Raman spectra, when combined with theoretical calculations, provides deep insights into the vibrational modes of the molecule and the influence of substituents on the quinoline (B57606) core. researchgate.net

Interdisciplinary Approaches Integrating Advanced Computation with Synthesis

The integration of computational chemistry with experimental synthesis is a powerful strategy for accelerating the discovery and development of new molecules. Theoretical calculations, such as Density Functional Theory (DFT), are already used to predict the geometries and vibrational spectra of 8-hydroxyquinoline derivatives, aiding in the interpretation of experimental data. nih.govresearchgate.net

The synergy between computational and synthetic chemistry can be further enhanced through:

In Silico Screening: Employing computational tools to predict the physicochemical, electronic, and biological properties of virtual libraries of 5,7-dibromo-8-hydroxyquinoline derivatives before their synthesis. This approach can prioritize synthetic targets with the highest potential for specific applications, saving time and resources. nih.gov

Reaction Mechanism Studies: Using computational modeling to elucidate the mechanisms of known and novel reactions, which can lead to the optimization of reaction conditions for higher yields and selectivity.

Molecular Docking: For applications in drug discovery, molecular docking studies can predict the binding interactions between 8-hydroxyquinoline derivatives and biological targets, guiding the design of more potent and selective agents. nih.gov

Potential in New Chemical Processes and Material Science Innovations

The unique properties of the 8-hydroxyquinoline scaffold, particularly its ability to chelate metal ions, make it a valuable component in materials science and analytical chemistry. nih.govmdpi.comchemimpex.com Derivatives are used as electron carriers in Organic Light-Emitting Diodes (OLEDs) and as fluorescent chemosensors for detecting metal ions. nih.govmdpi.com

Future research is expected to unlock new applications for 5,7-dibromo-8-hydroxyquinoline and its derivatives in:

Advanced Materials: Serving as a building block for novel functional materials such as metal-organic frameworks (MOFs) and coordination polymers. These materials could possess unique catalytic, magnetic, or photophysical properties.

Sensing and Diagnostics: Developing more sensitive and selective chemosensors for the detection of environmentally or biologically important metal ions and other analytes. chemicalbook.com

Organic Electronics: Exploring new derivatives for applications in organic electronics beyond OLEDs, such as in organic field-effect transistors (OFETs) or photovoltaic devices.

Antimicrobial Surfaces: Leveraging the known antibacterial and antifungal properties of 8-hydroxyquinoline derivatives to create antimicrobial coatings and materials for medical devices and other surfaces. chemimpex.com

Table of Compound Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 5,7-dibromoquinolin-8-ol | thermofisher.com |

| CAS Number | 521-74-4 | thermofisher.comfishersci.ca |

| Molecular Formula | C₉H₅Br₂NO | thermofisher.comfishersci.ca |

| Molecular Weight | 302.95 g/mol | fishersci.ca |

| Melting Point | 196-205 °C | chemicalbook.comthermofisher.com |

| Appearance | White to cream to pale brown powder or lumpy solid | chemicalbook.comthermofisher.comtcichemicals.com |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5,7-Dibromo-6-quinolinol, and how can reaction conditions be optimized for higher yields?

- Methodology :

- Begin with bromination of 6-quinolinol using controlled stoichiometry of bromine (e.g., 2.1 equiv Br₂ in acetic acid at 60°C).

- Optimize reaction time (12–24 hours) and temperature (60–80°C) to balance yield and purity.

- Monitor reaction progress via TLC or HPLC, and purify via recrystallization (e.g., ethanol/water mixtures).

- Example: Scheme 1 in details bromination and subsequent functionalization steps, with yields improved by adjusting solvent polarity (e.g., acetone vs. toluene) and catalyst choice .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodology :

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and bromine-induced deshielding effects.

- UV-Vis : Monitor absorption maxima (~300–350 nm) for quinoline core validation.

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 306.9 for C₉H₆Br₂NO).

- Cross-reference with ’s formulation data to correlate purity with spectral clarity .

Q. How should researchers design stability studies to assess degradation pathways of this compound under varying environmental conditions?

- Methodology :

- Forced Degradation : Expose samples to acidic (pH 1–3), basic (pH 10–12), oxidative (H₂O₂), and photolytic (UV light) conditions.

- Analytical Monitoring : Use HPLC with PDA detection to track degradation products (e.g., dehalogenation or quinoline ring oxidation).

- Kinetic Analysis : Calculate degradation rate constants (k) at 25°C, 40°C, and 60°C to model shelf-life.

- Reference ’s solution stability protocols for formulation parameters .

Advanced Research Questions

Q. What computational methods are suitable for modeling the electronic structure of this compound to predict its reactivity in cross-coupling reactions?

- Methodology :

- DFT Calculations : Use Gaussian or ORCA software to compute HOMO-LUMO gaps, electrostatic potentials, and Fukui indices for bromine sites.

- Molecular Dynamics : Simulate solvent effects (e.g., DMF or THF) on reaction intermediates.

- Validate predictions via experimental Suzuki-Miyaura coupling (e.g., ’s Pd-catalyzed reactions) .

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives through systematic meta-analysis?

- Methodology :

- Literature Screening : Apply PICO framework (Population: cell lines; Intervention: derivative concentrations; Comparison: control groups; Outcome: IC₅₀ values) to filter studies ( ) .

- Statistical Harmonization : Normalize data using Z-scores or effect sizes to account for variability in assay protocols (e.g., MTT vs. ATP-based viability tests).

- Bias Assessment : Use ROBINS-I tool to evaluate study quality and exclude outliers.

Q. What advanced chromatographic techniques (e.g., HPLC-MS/MS) are required to quantify trace impurities in this compound synthesis, and what validation parameters are critical?

- Methodology :

- Column Selection : Use C18 columns (2.6 µm particle size) with gradient elution (ACN/0.1% formic acid).

- MS/MS Detection : Optimize MRM transitions for parent ion (m/z 306.9 → 228.8) and impurities (e.g., dehalogenated byproducts).

- Validation : Assess linearity (R² ≥0.995), LOD/LOQ (≤0.1 µg/mL), and precision (%RSD <2%).

- Reference ’s formulation tables for concentration ranges .

Methodological Frameworks

- Experimental Design : Align with FINER criteria (Feasible, Novel, Ethical, Relevant) for hypothesis-driven studies ( ) .

- Data Interpretation : Use the "Wheel of Science" (Theory → Hypothesis → Observation → Generalization) to reconcile conflicting results ( ) .

Note : Avoid non-academic sources (per ) and prioritize peer-reviewed synthesis protocols (e.g., ) over commercial databases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.